REACTION_SMILES
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[CH3:34][O:35][c:36]1[cH:37][c:38]2[c:39]([n:40][c:41](-[c:43]3[cH:44][cH:45][c:46]([N:49]4[CH2:50][CH2:51][N:52]([C:55]([O:56][C:57]([CH3:58])([CH3:59])[CH3:60])=[O:61])[CH2:53][CH2:54]4)[n:47][cH:48]3)[s:42]2)[cH:62][cH:63]1.[Cl:71][CH2:72][Cl:73].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7].[N:8]1([c:9]2[n:10][cH:11][c:12](-[c:13]3[s:14][c:15]4[cH:16][c:17]([C:18]([O:19][CH2:20][CH3:21])=[O:22])[cH:23][cH:24][c:25]4[n:26]3)[cH:27][cH:28]2)[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]1.[Na+:65].[Na+:66].[OH-:64].[OH:67][C:68](=[O:69])[O-:70]>>[CH3:34][O:35][c:36]1[cH:37][c:38]2[c:39]([n:40][c:41](-[c:43]3[cH:44][cH:45][c:46]([N:49]4[CH2:50][CH2:51][NH:52][CH2:53][CH2:54]4)[n:47][cH:48]3)[s:42]2)[cH:62][cH:63]1
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Name
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COc1ccc2nc(-c3ccc(N4CCN(C(=O)OC(C)(C)C)CC4)nc3)sc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(-c3ccc(N4CCN(C(=O)OC(C)(C)C)CC4)nc3)sc2c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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CCOC(=O)c1ccc2nc(-c3ccc(N4CCNCC4)nc3)sc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2nc(-c3ccc(N4CCNCC4)nc3)sc2c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
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Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2nc(-c3ccc(N4CCNCC4)nc3)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |